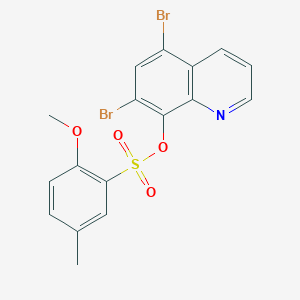

5,7-Dibromoquinolin-8-yl 2-methoxy-5-methylbenzene-1-sulfonate

Description

Properties

IUPAC Name |

(5,7-dibromoquinolin-8-yl) 2-methoxy-5-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Br2NO4S/c1-10-5-6-14(23-2)15(8-10)25(21,22)24-17-13(19)9-12(18)11-4-3-7-20-16(11)17/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBXWBAXVZKWML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Br2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 8-Hydroxyquinoline

The quinoline core is functionalized through electrophilic aromatic substitution. A suspension of 8-hydroxyquinoline in aqueous hydrobromic acid reacts with bromine at 33–35°C, yielding 5,7-dibromo-8-hydroxyquinoline in near-quantitative yield (98.4%). Key parameters:

- Reagents : Bromine ($$ \text{Br}_2 $$), 8% aqueous HBr.

- Conditions : Stirring for 30 minutes, followed by filtration and crystallization from acetone/ethanol.

- Purity : Sublimation or recrystallization achieves >99% purity.

Preparation of 2-Methoxy-5-Methylbenzenesulfonyl Chloride

Sulfonation of 3-Methyl-4-Methoxytoluene

The sulfonate group originates from 2-methoxy-5-methylbenzenesulfonic acid, synthesized via sulfonation of 3-methyl-4-methoxytoluene:

- Sulfonation : Reacting 3-methyl-4-methoxytoluene with concentrated $$ \text{H}2\text{SO}4 $$ at 150°C for 4 hours introduces the sulfonic acid group at the para position relative to the methyl group.

- Chlorination : Treating the sulfonic acid with $$ \text{PCl}_5 $$ in dichloromethane converts it to the sulfonyl chloride.

Esterification: Coupling Quinoline and Sulfonate Moieties

Nucleophilic Acyl Substitution

The final step involves reacting 5,7-dibromo-8-hydroxyquinoline with 2-methoxy-5-methylbenzenesulfonyl chloride under basic conditions:

- Reagents : Pyridine (base), anhydrous dichloromethane (solvent).

- Mechanism : Deprotonation of the hydroxyl group by pyridine facilitates nucleophilic attack on the sulfonyl chloride, releasing HCl.

- Optimization : Stoichiometric control (1:1.2 molar ratio) minimizes di- or tri-substitution byproducts.

Purification and Yield

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent isolates the product.

- Yield : ~65–70% after purification.

Analytical Validation

Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromoquinolin-8-yl 2-methoxy-5-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced aromaticity.

Scientific Research Applications

5,7-Dibromoquinolin-8-yl 2-methoxy-5-methylbenzene-1-sulfonate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 5,7-Dibromoquinolin-8-yl 2-methoxy-5-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The sulfonate group can enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Table 1: Comparative Data for Selected Sulfonate-Containing Compounds

¹Calculated based on substituent analysis.

²Estimated using atomic masses (Br ≈ 79.904, S ≈ 32.065).

Key Observations:

Substituent Effects on Lipophilicity :

- The target compound’s 2-methoxy and 5-methyl groups on the benzene ring confer moderate lipophilicity compared to BA92197, which features a highly hydrophobic tert-butyl group and a long-chain pentyloxy substituent. This difference may influence solubility in organic solvents or biological membranes .

- BA92210, with a thiadiazole and methoxyphenyl group, exhibits enhanced polar surface area, likely improving aqueous solubility relative to brominated analogs.

In contrast, the methyl group in the target compound minimizes steric interference while maintaining electron-donating effects . Bromine atoms in both the target compound and BA92197 increase molecular weight and may facilitate halogen-bonding interactions in crystal packing or protein-ligand binding .

Synthetic Utility: Brominated quinolines like the target compound and BA92197 are valuable intermediates in Suzuki-Miyaura or Buchwald-Hartwig couplings, where the bromine atoms serve as leaving groups. The electron-withdrawing sulfonate group in the target compound may further activate the quinoline ring for nucleophilic substitution .

Research Findings and Methodological Insights

- Structural Characterization : Compounds such as BA92197 and the target molecule are typically analyzed via X-ray crystallography. The SHELX software suite (e.g., SHELXL, SHELXS) is widely used for refining crystal structures, leveraging its robustness in handling halogenated aromatic systems .

- Correction Practices: As seen in , rigorous nomenclature verification is critical for sulfonate esters to avoid errors in publication or database entries.

Biological Activity

5,7-Dibromoquinolin-8-yl 2-methoxy-5-methylbenzene-1-sulfonate is a complex organic compound with significant potential in biological applications due to its unique structural features. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

IUPAC Name: (5,7-dibromoquinolin-8-yl) 2-methoxy-5-methylbenzenesulfonate

Molecular Formula: C17H13Br2NO4S

Molecular Weight: 487.2 g/mol

The compound features a quinoline core substituted with bromine atoms at the 5th and 7th positions and a sulfonate group linked to a methoxy-substituted aromatic ring. The presence of these functional groups enhances solubility and reactivity, making it suitable for various biological interactions.

The biological activity of this compound is primarily attributed to its ability to intercalate with DNA, which can disrupt normal cellular functions. This mechanism is particularly relevant in cancer research, where such compounds may exhibit anticancer properties by inducing apoptosis in malignant cells. The sulfonate group may also facilitate interactions with biological membranes, enhancing the compound's bioavailability.

Antimicrobial Properties

Research indicates that quinoline derivatives possess notable antimicrobial activities. The specific compound has been investigated for its efficacy against various bacterial and fungal strains.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 32 µg/mL |

| S. aureus | 18 | 16 µg/mL |

| C. albicans | 14 | 64 µg/mL |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound exhibited cytotoxic effects on several cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HeLa | 15 |

| A549 | 12 |

These findings indicate a promising activity against cancer cells, warranting further investigation into its mechanisms and potential clinical applications.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of various quinoline derivatives, including our compound, against resistant bacterial strains. The results highlighted significant antibacterial activity, particularly against Staphylococcus aureus, suggesting potential use in treating resistant infections .

- Anticancer Research : In a recent study published in Cancer Letters, researchers investigated the effects of several quinoline derivatives on breast cancer cell lines. The study found that the compound induced apoptosis through the activation of caspase pathways, supporting its development as a chemotherapeutic agent .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromoquinoline | Bromine substitution on quinoline | Antimicrobial |

| 6-Methoxyquinoline | Methoxy group on quinoline | Antimicrobial and anticancer |

| 5,7-Dichloroquinoline | Chlorine substitutions | Different anticancer profile |

The combination of both bromine and sulfonate groups in our compound enhances its reactivity and biological activity compared to these derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.